molecular formula C15H16ClN3 B8338430 5-(4-Chlorophenyl)-2-piperidin-4-ylpyrimidine

5-(4-Chlorophenyl)-2-piperidin-4-ylpyrimidine

Cat. No.: B8338430
M. Wt: 273.76 g/mol
InChI Key: GVYWOTAKCZPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-2-piperidin-4-ylpyrimidine is a useful research compound. Its molecular formula is C15H16ClN3 and its molecular weight is 273.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-piperidin-4-ylpyrimidine

InChI

InChI=1S/C15H16ClN3/c16-14-3-1-11(2-4-14)13-9-18-15(19-10-13)12-5-7-17-8-6-12/h1-4,9-10,12,17H,5-8H2

InChI Key

GVYWOTAKCZPQLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Chloroethyl chloroformate (0.50 ml) was added to a solution of 5-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)pyrimidine (0.170 g) in anhydrous 1,2-dichloroethane (10 ml) and the mixture heated to reflux, under a calcium chloride guard tube, for 20 h. The reaction was then cooled, treated with methanol (1.0 ml), and returned to reflux for a further hour. After cooling, the reaction was diluted with diethyl ether (20 ml) and extracted with water (20 ml), 0.2 M hydrochloric acid (10 ml) then 1% citric acid (50 ml). The combined aqueous extracts were back-extracted with diethyl ether (10 ml), basified to pH 13 with 46% aqueous sodium hydroxide and extracted with ethyl acetate (20 ml, then 2×10 ml). The combined ethyl acetate extracts were washed with water (10 ml), saturated brine (20 ml), dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a white solid (0.123 g, 76%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
5-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)pyrimidine
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

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CN1CCC(c2ncc(-c3ccc(Cl)cc3)cn2)CC1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.